molecular formula C23H31NO7 B023759 2-morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate CAS No. 1076198-64-5

2-morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Cat. No. B023759
M. Wt: 433.5 g/mol
InChI Key: RTGDFNSFWBGLEC-TVPGTPATSA-N
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Description

The compound is a complex organic molecule, possibly designed for specific biological or chemical applications. Its structure suggests it may have interesting interactions with biological molecules or could be used in the synthesis of more complex compounds.

Synthesis Analysis

Synthesis of complex molecules like the one described often involves multi-step chemical reactions, starting from simpler precursors. Techniques such as electrophilic selenium-induced cyclizations for morpholine derivatives and reactions involving indenopyrazoles highlight the diverse methods used in synthesizing complex molecules with potential biological activities (Pedrosa et al., 2006) (Minegishi et al., 2015).

Molecular Structure Analysis

The analysis of molecular structures, particularly through crystallography and DFT calculations, provides insights into the spatial arrangement of atoms within a molecule and how this influences its chemical behavior. Studies on similar compounds have elucidated structures via X-ray data and DFT calculations, assessing their geometrical and electronic parameters for applications in various fields (Jayaraj & Desikan, 2020).

Chemical Reactions and Properties

The specific reactivities and chemical properties of complex organic compounds are crucial for their applications. For example, the ability of certain morpholine derivatives to inhibit tubulin polymerization indicates the potential for antiproliferative activity against cancer cells (Minegishi et al., 2015).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystal structure, are important for their practical application and formulation. The crystal structure analysis provides insights into the molecule's stability, packing, and potential intermolecular interactions, which are essential for drug design and material science applications (Vega et al., 2008).

Scientific Research Applications

Pharmacological Profile of Morpholine Derivatives

Morpholine derivatives possess a wide spectrum of pharmacological activities. A review highlighted the diverse pharmacological profiles of morpholine derivatives, which include antimicrobial, antitumor, and various other therapeutic potentials. These compounds, due to their structural versatility, have been explored for their application in different pharmacological domains (Asif & Imran, 2019).

Benzofuran Derivatives as Antimicrobial Agents

Benzofuran and its derivatives have emerged as promising structures for the development of new antimicrobial agents. The unique structural features of benzofuran compounds, along with their wide array of biological activities, make them privileged structures in drug discovery. Some benzofuran derivatives have been utilized in treating skin diseases such as cancer or psoriasis. This highlights the compound class's potential in developing efficient antimicrobial candidates (Hiremathad et al., 2015).

Role in Organic Pollutant Treatment

Research into the treatment of organic pollutants has also seen the application of enzyme-redox mediator systems, where morpholine derivatives can play a role. Such systems have been utilized for the degradation and transformation of recalcitrant compounds in wastewater, showcasing the environmental applications of these compounds (Husain & Husain, 2007).

properties

IUPAC Name

2-morpholin-4-ylethyl (Z)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGDFNSFWBGLEC-TVPGTPATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(/C)\CCC(=O)OCCN3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-Mycophenolate Mofetil (EP Impurity C)

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